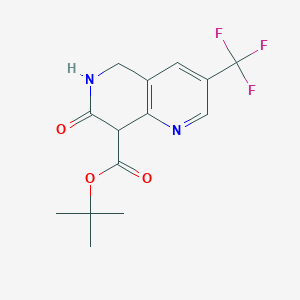
Tert-butyl 7-oxo-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate
Cat. No. B8686148
M. Wt: 316.28 g/mol
InChI Key: FFYJWXKXBIVYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07307086B2
Procedure details


To a solution of tert-butyl 7-oxo-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate (3.60 g, 11.4 mmol) in methylene chloride (14 mL) was added trifluoroacetic Acid (6.75 mL) and the resulting mixture was stirred at room temperature for 0.5 h. The solution was evaporated under reduced pressure and the residue was dissolved in CH2Cl2. The mixture was neutralized by the slow addition of a solution of saturated NaHCO3 and the organic layer was removed. The aqueous layer was extracted with CH2Cl2 four times, and the combined organic layers were dried over MgSO4, filtered, and evaporated in vacuo to afford 2.45 g (100%) of desired product as a yellow solid. LC-MS calculated for C9H7F3N2O: (M+H)+217; found 217.0.
Quantity
3.6 g
Type
reactant
Reaction Step One



Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:11](C(OC(C)(C)C)=O)[C:10]2[N:9]=[CH:8][C:7]([C:19]([F:22])([F:21])[F:20])=[CH:6][C:5]=2[CH2:4][NH:3]1.FC(F)(F)C(O)=O>C(Cl)Cl>[F:21][C:19]([F:20])([F:22])[C:7]1[CH:8]=[N:9][C:10]2[CH2:11][C:2](=[O:1])[NH:3][CH2:4][C:5]=2[CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1NCC=2C=C(C=NC2C1C(=O)OC(C)(C)C)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
6.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred at room temperature for 0.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was evaporated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in CH2Cl2
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was neutralized by the slow addition of a solution of saturated NaHCO3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with CH2Cl2 four times
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers were dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=NC=2CC(NCC2C1)=O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.45 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
